An In-Depth Technical Guide to 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: Properties and Applications
An In-Depth Technical Guide to 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core basic properties of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and potential applications, offering field-proven insights for its use in research and drug development.
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile framework that can be readily functionalized to modulate pharmacological activity. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy in modern drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The strong electron-withdrawing nature of the trifluoromethyl group can also significantly influence the basicity (pKa) of nearby nitrogen atoms, which can have profound effects on a drug's pharmacokinetic profile.[5]
3-(Trifluoromethyl)piperidin-3-ol hydrochloride combines the privileged piperidine core with a trifluoromethyl group and a hydroxyl group at the 3-position. This unique combination of functional groups makes it a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
The hydrochloride salt of 3-(Trifluoromethyl)piperidin-3-ol is typically a more stable, crystalline solid compared to its free base, with enhanced solubility in polar solvents.[6]
| Property | Value | Source |
| CAS Number | 1417794-45-6 | [7][8][9] |
| Molecular Formula | C6H11ClF3NO | [9] |
| Molecular Weight | 205.61 g/mol | |
| Predicted XlogP | 0.6 | [10] |
Basicity (pKa)
Solubility
As a hydrochloride salt, 3-(Trifluoromethyl)piperidin-3-ol hydrochloride is expected to be soluble in water and polar organic solvents like methanol and ethanol. In contrast, the corresponding free base would exhibit higher solubility in non-polar organic solvents such as dichloromethane, toluene, and hexane.[6] The solubility of piperidine hydrochloride itself is high in water.[11][12]
Synthesis and Chemical Reactivity
A definitive, step-by-step synthesis protocol for 3-(Trifluoromethyl)piperidin-3-ol hydrochloride is not explicitly detailed in the available literature. However, the synthesis of analogous α-trifluoromethyl piperidinic derivatives has been extensively reviewed, providing a strong basis for a proposed synthetic pathway.[13] A common approach involves the introduction of the trifluoromethyl group to a piperidine precursor. One potential route could start from a protected 3-piperidone.
The following diagram illustrates a generalized synthetic workflow for related compounds.
Caption: Generalized workflow for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride.
Key Synthetic Considerations
-
Trifluoromethylating Agents: A widely used reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent.[13]
-
Protecting Groups: The piperidine nitrogen is typically protected during the trifluoromethylation step to prevent side reactions. Common protecting groups include benzyl (Bn) or tert-butoxycarbonyl (Boc).
-
Deprotection and Salt Formation: The final steps involve the removal of the protecting group, followed by treatment with hydrochloric acid to form the stable hydrochloride salt.
Analytical Characterization
Comprehensive analytical data is crucial for confirming the identity and purity of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride. While specific spectra for this compound are not publicly available, the following techniques are standard for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons. The chemical shifts and coupling patterns would be influenced by the presence of the hydroxyl and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms of the piperidine ring and the carbon of the trifluoromethyl group. The carbon bearing the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a singlet for the -CF3 group.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass of the free base is 169.07144 Da.[10] In the mass spectrum, one would expect to observe the protonated molecule [M+H]+ at m/z 170.07872.[10]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine (or ammonium in the salt form), C-H stretches of the piperidine ring, and strong C-F stretching vibrations characteristic of the trifluoromethyl group.
Applications in Drug Discovery and Development
The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2][14][15] These properties make 3-(Trifluoromethyl)piperidin-3-ol hydrochloride a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.
The following diagram illustrates the logical flow of utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing 3-(Trifluoromethyl)piperidin-3-ol hydrochloride.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(Trifluoromethyl)piperidin-3-ol hydrochloride is not widely available, general precautions for handling piperidine derivatives should be followed. Piperidine hydrochlorides are generally considered toxic if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-(Trifluoromethyl)piperidin-3-ol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a piperidine core, a tertiary alcohol, and a metabolically robust trifluoromethyl group provides a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its predicted properties and potential applications based on established chemical principles and data from closely related analogues. As the demand for novel and effective therapeutics continues to grow, the utility of fluorinated building blocks like 3-(Trifluoromethyl)piperidin-3-ol hydrochloride in drug discovery programs is certain to expand.
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